molecular formula C4H8N6 B094255 2,4,5,6-Tetraaminopyrimidine CAS No. 1004-74-6

2,4,5,6-Tetraaminopyrimidine

Cat. No. B094255
CAS RN: 1004-74-6
M. Wt: 140.15 g/mol
InChI Key: PZRKPUQWIFJRKZ-UHFFFAOYSA-N
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Description

2,4,5,6-Tetraaminopyrimidine is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of four amino groups attached to a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This structure allows for a high degree of reactivity and the potential for a wide range of chemical transformations .

Synthesis Analysis

The synthesis of 2,4,5,6-tetraaminopyrimidine derivatives can be achieved through various methods. One approach involves the acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide, which yields the triaminopyrimidine core with high regioselectivity . Another method includes the condensation of tetraaminopyrimidine with phenylethylglyoxal acetal, leading to the formation of diaminopteridine derivatives . These synthetic routes demonstrate the compound's utility in constructing complex pyrimidine-based frameworks.

Molecular Structure Analysis

The molecular structure of 2,4,5,6-tetraaminopyrimidine and its derivatives is crucial for their reactivity and the formation of various supramolecular structures. For instance, the reaction with chalcones in the presence of acetic acid leads to the formation of 1H-pyrimido[4,5-b][1,4]diazepine derivatives, indicating a cyclization process that involves condensation and Michael type addition . The crystal structures of organic salts formed by triaminopyrimidine and selected carboxylic acids reveal a variety of hydrogen bonds that direct the molecular crystals into stacking modes .

Chemical Reactions Analysis

2,4,5,6-Tetraaminopyrimidine participates in a range of chemical reactions, often acting as a nucleophile due to its amino groups. It can react with 3-dimethylaminopropiophenones to yield 4-aryl-2,3-dihydropyrimido[4,5-b][1,4]diazepines with high regioselectivity . Additionally, it can form 2-aryl-2,3-dihydro-4-styrylpyrimidodiazepines when reacted with diarylidenacetones . These reactions highlight the compound's ability to engage in complex transformations leading to diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,5,6-tetraaminopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of multiple amino groups contributes to their basicity and ability to form salts with carboxylic acids . The robust hydrogen bonds formed in these salts play a significant role in the construction of their supramolecular structures. Furthermore, the reactivity of these compounds can be modulated by the introduction of various substituents, as seen in the synthesis of tetrazolo[1,5-a]pyrimidines and azidopyrimidines .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : 2,4,5,6-Tetraaminopyrimidine dihydrochloride is used in the presence of 2,4,6-triamino-5-nitrosopyrimidine .
    • Method : The compound is analyzed by liquid chromatography .
    • Results : The results of this analysis are not provided in the source .
  • Dermatology

    • Application : 2,4,5,6-Tetraminopyrimidine sulfate is studied for its phototoxicity effects on human skin keratinocytes at ambient UVR exposure .
    • Method : The method of application or experimental procedures are not provided in the source .
    • Results : The results of this study are not provided in the source .
  • Chemical Synthesis

    • Application : 2,4,5,6-Tetraaminopyrimidine sulfate is used as an intermediate in the production of Methotrexate .
    • Method : The specific method of application or experimental procedures are not provided in the sources .
    • Results : The results of this application are not provided in the sources .
  • Chemical Production

    • Application : 2,4,5,6-Tetraaminopyrimidine sulfate is used in a process for its preparation from 2,4,6-triamino-5-phenylazopyrimidine .
    • Method : The compound is suspended in water or alcohol or dissolved in a diluted base, and is hydrogenated in the presence of a catalyst containing palladium on carbon at 50 to 180 degrees C and an excess pressure of 0 to 60 bar. The product is precipitated by the addition of sulfuric acid .
    • Results : The results of this application are not provided in the source .
  • Chemical Synthesis

    • Application : 2,4,5,6-Tetraaminopyrimidine sulfate is used as an intermediate in the production of Methotrexate .
    • Method : The specific method of application or experimental procedures are not provided in the sources .
    • Results : The results of this application are not provided in the sources .
  • Chemical Production

    • Application : 2,4,5,6-Tetraaminopyrimidine sulfate is used in a process for its preparation from 2,4,6-triamino-5-phenylazopyrimidine .
    • Method : The compound is suspended in water or alcohol or dissolved in a diluted base, and is hydrogenated in the presence of a catalyst containing palladium on carbon at 50 to 180 degrees C and an excess pressure of 0 to 60 bar. The product is precipitated by the addition of sulfuric acid .
    • Results : The results of this application are not provided in the source .

Safety And Hazards

2,4,5,6-Tetraaminopyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

2,4,5,6-Tetraaminopyrimidine is used as an intermediate in the production of Methotrexate , a drug used in cancer chemotherapy. Therefore, the future directions of 2,4,5,6-Tetraaminopyrimidine are likely to be influenced by the developments in the field of cancer therapeutics. Additionally, it is used in the synthesis of a variety of compounds that are used in the production of cosmetics and pharmaceuticals , suggesting potential applications in these industries.

properties

IUPAC Name

pyrimidine-2,4,5,6-tetramine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6/c5-1-2(6)9-4(8)10-3(1)7/h5H2,(H6,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRKPUQWIFJRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043807
Record name tetra-Aminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5,6-Tetraaminopyrimidine

CAS RN

1004-74-6
Record name Tetraaminopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetra-aminopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tetra-Aminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5,6-tetraaminopyrimidine sulphate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRA-AMINOPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FC717FE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In accordance with the present invention, a process for preparing 2,4,5,6-tetraaminopyrimidine sulfate (TAPS) comprises (1) reacting about one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water with about 2.0 to 2.5 molecular proportions of zinc dust and about 4.0 to 4.7 molecular proportions of a suitable acid, to provide a reaction mixture having a pH below 7; (2) reacting the reaction mixture at a temperature of about 20° to 65° C. to form the acid salt of 2,4,5,6-tetraaminopyrimidine; (3) adjusting the pH to about 2.0 to 2.5 by adding the suitable acid to form a solution of the acid salt; (4) separating the insoluble materials from step (3) to obtain a wet cake and a mother liquor; (5) adding sulfuric acid to the mother liquor to adjust the pH to about 0.2 to 0.5 while maintaining the temperature at about 20° to 60° C.; (6) cooling the reaction mixture of step (5) to about 0° to 10° C. to precipitate 2,4,5,6-tetraaminopyrimidine sulfate; and (7) recovering the precipitate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,5,6-Tetraaminopyrimidine
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
203
Citations
B Insuasty, A Perez, D Gonzalez… - Journal of …, 2000 - Wiley Online Library
The reaction of 2,4,5,6‐tetraaminopyrimidine with chalcones - Insuasty - 2000 - Journal of Heterocyclic Chemistry - Wiley Online Library Skip to Article Content Skip to Article Information …
Number of citations: 12 onlinelibrary.wiley.com
S Shukla, P Chauhan, P Gaur, P Rana… - Toxicology and …, 2023 - journals.sagepub.com
Synthetic cosmetics, particularly hair dyes, are becoming increasingly popular among people of all ages and genders. 2,4,5,6-tetraaminopyrimidine sulfate (TAPS) is a key component …
Number of citations: 3 journals.sagepub.com
B Insuasty, H Insuasty, J Quiroga… - Journal of …, 1999 - Wiley Online Library
New 6‐amino and 6,8‐diamino‐2‐aryl‐2,3‐dihydro‐4‐styryl‐1H‐pyrimido[4,5‐b][1,4]diazepines were obtained in the reaction of 2,4,5,6‐tetraaminopyrimidine 1a and 4,5,6‐…
Number of citations: 7 onlinelibrary.wiley.com
BR Baker, BT Ho - Journal of Pharmaceutical Sciences, 1965 - Wiley Online Library
Condensation of 2,4,5,6‐tetraaminopyrimidine with phenylethylglyoxal acetal (IX) gave 2,4‐diamino‐6‐phenethylpteridine (VI); 2‐amino‐6‐phenethyl‐4‐pteridinol (VII) was also …
Number of citations: 11 onlinelibrary.wiley.com
DE O'Brien, CW Noell, RK Robins… - Journal of Medicinal …, 1966 - ACS Publications
2, 4, 5-Triannnopyrimidine was found to possess confirmed antileukemic activity against L1210. This activity was not shown by structurally related compounds such as 2, 4-diamino-, 2, 4…
Number of citations: 7 pubs.acs.org
US Oruma, PO Ukoha, LN Obasi - Communication in Physical …, 2010 - journalcps.com
A novel tripodal Schiff base ligand, 5-amino-2, 4, 6-tris (4-carboxybenzimino)-1, 3-pyrimidine (TTPS), was synthesized for the first time by the reaction of 2, 4, 5, 6-tetraaminopyrimidine …
Number of citations: 2 journalcps.com
IO Braulio, II Henry, QP Jairo, C Saitz… - Journal of Heterocyclic …, 2000 - Wiley Online Library
Several new 6‐amino‐ and 6,8‐diamino‐4‐aryl‐2,3‐dihydropyrimido[4,5‐b][1,4]diazepines were obtained from the reaction of 4,5,6‐triaminopyrimidine 1a and 2,4,5,6‐…
Number of citations: 0 onlinelibrary.wiley.com
R Mishra, P Ashtputre, S Matkar, H Malvia… - Asian J. Pharm …, 2011 - scholar.archive.org
A rapid, simple and sensitive liquid chromatographic procedure that use micellar mobile phase containing only Tween-20 and n-butanol, is reported for the determination of 2, 4, 5, 6-…
Number of citations: 2 scholar.archive.org
S Shukla, D Chopra, SK Patel, S Negi… - Food and Chemical …, 2022 - Elsevier
2,4,5,6-Tetraaminopyrimidine sulfate (TAPS) is worldwide the most commonly used developer in hair dyes. As skin is the major organ, which is directly exposed to these permanent hair …
Number of citations: 5 www.sciencedirect.com

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